ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9923131
InChI: InChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-7-17-13(2)16-6-5-15(11-20(16)29-22(17)26)28-12-14-4-8-18(23)19(24)10-14/h4-6,8,10-11H,3,7,9,12H2,1-2H3
SMILES: CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC1=O)C
Molecular Formula: C22H20Cl2O5
Molecular Weight: 435.3 g/mol

ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

CAS No.:

Cat. No.: VC9923131

Molecular Formula: C22H20Cl2O5

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate -

Specification

Molecular Formula C22H20Cl2O5
Molecular Weight 435.3 g/mol
IUPAC Name ethyl 3-[7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Standard InChI InChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-7-17-13(2)16-6-5-15(11-20(16)29-22(17)26)28-12-14-4-8-18(23)19(24)10-14/h4-6,8,10-11H,3,7,9,12H2,1-2H3
Standard InChI Key UBSWVZZTGHOAIS-UHFFFAOYSA-N
SMILES CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC1=O)C
Canonical SMILES CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC1=O)C

Introduction

Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a complex structure characterized by a chromenone backbone, which is a fused bicyclic structure containing a benzopyran moiety. The presence of various functional groups such as chloro, methoxy, and ethyl ester contributes to its potential biological activity.

Synthesis

The synthesis of ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves several key steps:

  • Chromenone Formation: The synthesis begins with the formation of the chromenone backbone, often through condensation reactions involving appropriate precursors.

  • Alkylation: The introduction of the benzyl group is typically achieved through alkylation reactions, using reagents such as thionyl chloride for activation and various coupling agents to facilitate ether bond formation.

  • Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl propanoate side chain.

Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Biological Activities

Compounds within the chromenone family are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific biological activities of ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate would depend on its interaction with biological targets, which may involve various protein targets associated with disease processes.

Potential Applications

Given its structural complexity and potential biological activities, ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate could have applications in medicinal chemistry, particularly in the development of new drugs with antimicrobial or anticancer properties. Further research is needed to fully explore its therapeutic potential.

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